N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide
Description
This compound is an ethanediamide derivative featuring a central diamide linker (-NH-C(=O)-C(=O)-NH-) connecting two distinct moieties:
- Arylalkylamine side chain: A 4-(dimethylamino)phenyl group attached to a pyrrolidin-1-yl-substituted ethyl group.
- 4-Fluorophenyl group: A para-fluorinated aromatic ring linked via the diamide.
The 4-fluorophenyl group contributes to metabolic stability and lipophilicity, common in bioactive molecules .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-26(2)19-11-5-16(6-12-19)20(27-13-3-4-14-27)15-24-21(28)22(29)25-18-9-7-17(23)8-10-18/h5-12,20H,3-4,13-15H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUBVKTUQZUPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine to form an intermediate Schiff base.
Oxalamide Formation: The intermediate is then reacted with 4-fluoroaniline in the presence of oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, often involving:
- Controlled temperature and pressure conditions.
- Use of catalysts to enhance reaction rates.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(1-piperidinyl)ethyl]ethanediamide
Key Differences :
- Substituent on the ethyl group: Replaces the dimethylaminophenyl and pyrrolidinyl groups with a 1-methyltetrahydroquinolinyl moiety and a piperidinyl group.
- Piperidine (6-membered ring) vs. pyrrolidine (5-membered) alters steric bulk and hydrogen-bonding capacity. Piperidine’s larger size may reduce conformational flexibility but improve binding pocket compatibility in certain targets.
Pyrimidine-Based Fluorophenyl Derivatives (e.g., and )
- Example 53 () : A pyrazolo[3,4-d]pyrimidine derivative with fluorophenyl and chromenyl groups.
- N-[4-(4-Fluorophenyl)-5-hydroxymethylpyrimidin-2-yl] derivatives (): Sulfonamide/carboxamide linkers vs. diamide.
Research Findings and Implications
- Target Selectivity: The pyrrolidine and dimethylamino groups in the target compound may favor interactions with amine-binding receptors (e.g., GPCRs) over kinase targets preferred by pyrimidine derivatives .
- Metabolic Stability : The 4-fluorophenyl group in all compounds reduces oxidative metabolism, but the ethanediamide linker may introduce hydrolytic susceptibility compared to sulfonamides .
- SAR Insights: Pyrrolidine vs. Piperidine: Smaller rings (pyrrolidine) improve metabolic stability but may limit steric complementarity in certain targets . Dimethylamino vs.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide is a complex organic compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a combination of aromatic and heterocyclic structures, which contribute to its unique biological properties. The presence of a dimethylamino group enhances its lipophilicity, potentially facilitating membrane permeability and interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate neurotransmitter systems by acting on monoamine transporters or other related pathways. This interaction can lead to various biological effects, including:
- Inhibition of neurotransmitter reuptake : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels.
- Influence on signal transduction pathways : The compound may affect cellular signaling cascades, influencing gene expression and metabolic processes.
Biological Activity
Research has indicated several areas where this compound exhibits biological activity:
- Antidepressant Effects : Compounds with similar structures have been investigated for their ability to alleviate symptoms of depression by enhancing monoamine neurotransmitter levels.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Activity : The compound's structure suggests it may interact with inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Monoamine Transporters : A study demonstrated that analogs of this compound effectively inhibited serotonin transporter (SERT) activity, suggesting similar potential for the target compound .
- Anticancer Activity : Research has shown that structurally related compounds exhibit cytotoxic effects against various cancer cell lines, indicating a need for further exploration of this compound's efficacy in cancer treatment.
Data Tables
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including amide bond formation and functional group introduction. Key steps include:
- Coupling reactions between the dimethylaminophenyl-pyrrolidinyl ethylamine and 4-fluorophenyl ethanediamide precursors under controlled temperatures (0–5°C for exothermic steps) .
- Solvent selection (e.g., DMF or THF) to enhance solubility and reaction efficiency .
- Catalyst use (e.g., triethylamine) to facilitate amidation and reduce side products . Optimization focuses on yield (≥80%) and purity (≥95%), monitored via HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by analyzing proton environments (e.g., fluorophenyl aromatic protons at δ 7.1–7.4 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~450) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98%) using reverse-phase C18 columns .
Q. How do structural features (e.g., fluorophenyl group) influence its physicochemical properties?
The 4-fluorophenyl moiety enhances lipophilicity (logP ~2.5) and metabolic stability, while the pyrrolidinyl group improves solubility via tertiary amine protonation . Substituent effects on bioactivity are studied via comparative analogs (e.g., chloro- or methyl-substituted phenyl groups) .
Advanced Research Questions
Q. What methodologies are used to resolve contradictions in reported biological activities?
Discrepancies in bioactivity (e.g., IC50 variability) are addressed by:
- Reproducibility checks under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Structural reanalysis (X-ray crystallography or 2D-NMR) to confirm conformational stability .
- Batch-to-batch purity validation via LC-MS to rule out impurity-driven effects .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., kinase ATP-binding pockets) .
- Quantum mechanical calculations (DFT) optimize geometry and electrostatic potential maps for SAR analysis .
- ADMET prediction tools (SwissADME) estimate permeability (e.g., Caco-2 cell model) and cytochrome P450 interactions .
Q. What strategies mitigate off-target effects during pharmacological profiling?
- Selectivity screening against related targets (e.g., kinase panels with 50+ isoforms) .
- Metabolite identification (via liver microsome assays) to detect reactive intermediates .
- Dose-response curves to establish therapeutic windows (e.g., EC50 vs. cytotoxicity in HEK293 cells) .
Data Analysis and Experimental Design
Q. How should researchers design dose-escalation studies for in vivo models?
- Pharmacokinetic (PK) profiling : Determine bioavailability (IV vs. oral administration) and half-life (t1/2) in rodents .
- Dose ranges : Start at 1 mg/kg (based on in vitro IC50) with 3-fold increments, monitoring toxicity via serum ALT/AST levels .
Q. What statistical approaches validate synergistic effects in combination therapies?
- Chou-Talalay method : Calculate combination indices (CI <1 indicates synergy) using CompuSyn software .
- Isobolographic analysis : Plot dose-effect curves to confirm additive/synergistic interactions .
Structural and Mechanistic Insights
Q. How does the compound’s stereochemistry impact target binding?
- Chiral HPLC separates enantiomers to test individual activity .
- Molecular dynamics simulations (AMBER) reveal stereospecific hydrogen bonding with residues (e.g., Asp86 in a kinase) .
Q. What experimental evidence supports its mechanism of action in disease models?
- Western blotting : Confirms downstream target modulation (e.g., reduced phospho-ERK levels in cancer cells) .
- CRISPR knockouts : Validate target specificity by rescuing phenotypes in gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
